2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole
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Overview
Description
2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2,6-dimethylphenoxypropanol. This intermediate is then reacted with 6-methyl-1H-benzimidazole under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways in microorganisms. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazole
- 2-[1-(2,6-Dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole
Uniqueness
2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 6-methyl group on the benzimidazole ring can enhance its binding affinity to certain molecular targets, making it a more potent compound compared to its analogs .
Properties
CAS No. |
1018126-74-3 |
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Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[1-(2,6-dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-11-8-9-15-16(10-11)20-18(19-15)14(4)21-17-12(2)6-5-7-13(17)3/h5-10,14H,1-4H3,(H,19,20) |
InChI Key |
IWTCTBTUADFDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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